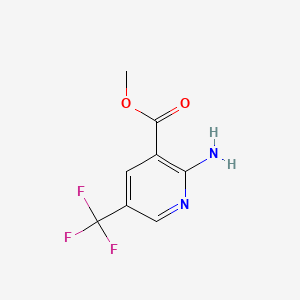

Methyl 2-amino-5-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)5-2-4(8(9,10)11)3-13-6(5)12/h2-3H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQOTGQGUUMFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679103 | |

| Record name | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227048-89-6 | |

| Record name | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-amino-5-(trifluoromethyl)nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for Methyl 2-amino-5-(trifluoromethyl)nicotinate, a key intermediate in medicinal chemistry and drug development. The synthesis is presented in a two-stage process, commencing with the preparation of the precursor, 2-amino-5-(trifluoromethyl)nicotinic acid, followed by its subsequent esterification. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in laboratory-scale production.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step sequence:

-

Synthesis of 2-amino-5-(trifluoromethyl)nicotinic acid: This precursor is synthesized from a commercially available starting material, 2-chloro-5-(trifluoromethyl)pyridine, through a series of transformations including cyanation, amination, and hydrolysis.

-

Esterification: The resulting nicotinic acid derivative is then esterified to yield the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of 2-amino-5-(trifluoromethyl)nicotinic acid

This stage involves a multi-step process starting from 2-chloro-5-(trifluoromethyl)pyridine.

Step 1a: Cyanation of 2-chloro-5-(trifluoromethyl)pyridine

A plausible route to introduce the carboxylic acid functionality at the 3-position is through a nitrile intermediate. While a direct protocol for the cyanation of 2-chloro-5-(trifluoromethyl)pyridine at the 3-position was not explicitly found in the literature, a related synthesis of 2-chloro-5-fluoronicotinonitrile provides a strong basis for this transformation. This would be followed by amination and hydrolysis.

Step 1b: Amination of the 2-chloro Intermediate

The chloro group at the 2-position can be displaced by an amino group. A patent for the synthesis of a related compound, 2-amino-3-chloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trifluoromethyl)pyridine, describes an amination process using aqueous ammonia at elevated temperature and pressure. A similar approach can be adapted for 2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile.

Step 1c: Hydrolysis of the Nitrile

The final step in the synthesis of the precursor acid is the hydrolysis of the nitrile group. This can be achieved under acidic or basic conditions.

A Proposed Experimental Protocol for Stage 1 is as follows:

-

Cyanation: In a sealed reaction vessel, 2-chloro-5-(trifluoromethyl)pyridine is reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF at an elevated temperature. The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

-

Amination: The resulting 2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile is then subjected to amination. This can be achieved by heating the intermediate with a concentrated aqueous solution of ammonia in a sealed autoclave. The temperature and pressure will need to be optimized to achieve a good conversion rate.

-

Hydrolysis: The obtained 2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile is hydrolyzed to the corresponding carboxylic acid. This can be accomplished by refluxing with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, or a strong base like sodium hydroxide, followed by acidification to precipitate the product.

Quantitative Data (Anticipated):

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1a | Cyanation | NaCN or KCN | DMSO/DMF | 100-150 | 4-8 | 60-80 | >95 |

| 1b | Amination | Aq. NH3 | - | 150-200 | 6-12 | 70-90 | >95 |

| 1c | Hydrolysis | Conc. HCl or NaOH | Water | Reflux | 4-8 | 80-95 | >98 |

Note: The data in this table is estimated based on similar reactions and would require experimental optimization.

Stage 2: Esterification of 2-amino-5-(trifluoromethyl)nicotinic acid

A convenient and high-yielding method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol. This method is advantageous due to its mild reaction conditions and simple workup.[1]

Experimental Protocol:

-

To a round-bottom flask containing 2-amino-5-(trifluoromethyl)nicotinic acid (1.0 eq.), add methanol as the solvent.

-

Slowly add freshly distilled trimethylchlorosilane (2.0-3.0 eq.) to the stirred suspension at room temperature.

-

Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data:

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 2-amino-5-(trifluoromethyl)nicotinic acid | Trimethylchlorosilane | Methanol | Room Temperature | 12-24 | 85-95 | >98 |

This data is based on a general procedure for amino acid esterification and may require optimization for this specific substrate.[1]

Visualizing the Synthesis

Reaction Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow for Esterification

Caption: Experimental workflow for the esterification of 2-amino-5-(trifluoromethyl)nicotinic acid.

Conclusion

This technical guide outlines a practical and efficient synthetic route for the preparation of this compound. While the synthesis of the precursor, 2-amino-5-(trifluoromethyl)nicotinic acid, is based on established chemical principles, further experimental validation is recommended to optimize reaction conditions and yields. The final esterification step utilizes a mild and high-yielding protocol, providing a reliable method for obtaining the target molecule. The provided data and workflows are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pharmaceutical and agrochemical compounds.

References

An In-depth Technical Guide to Methyl 2-amino-5-(trifluoromethyl)nicotinate (CAS 1227048-89-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-(trifluoromethyl)nicotinate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine scaffold can profoundly influence the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications as a key building block in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature.[3] Its key identifying information and physicochemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate.[4] |

| CAS Number | 1227048-89-6 |

| Molecular Formula | C₈H₇F₃N₂O₂.[4] |

| Molecular Weight | 220.15 g/mol .[4] |

| InChI Key | OJQOTGQGUUMFLP-UHFFFAOYSA-N. |

| SMILES String | COC(=O)c1cc(cnc1N)C(F)(F)F. |

| MDL Number | MFCD16611586. |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Solid. |

| Purity | ≥95%.[4] |

| Topological Polar Surface Area (TPSA) | 65.21 Ų.[4] |

| LogP | 1.4692.[4] |

| Hydrogen Bond Acceptors | 4.[4] |

| Hydrogen Bond Donors | 1.[4] |

| Rotatable Bonds | 1.[4] |

Synthesis and Experimental Protocols

Plausible Synthetic Route: Amination of Methyl 2-chloro-5-(trifluoromethyl)nicotinate

The proposed synthesis involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position of the pyridine ring with an amino group. This can be achieved using various ammonia sources under controlled reaction conditions.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the amination of 2-chloropyridines and is provided as a guideline for researchers. Optimization of reaction conditions may be necessary.

Materials:

-

Methyl 2-chloro-5-(trifluoromethyl)nicotinate

-

Aqueous ammonia (28-30%)

-

Suitable solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)

-

Reaction vessel (e.g., sealed tube or autoclave)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a sealable reaction vessel, dissolve Methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane).

-

Addition of Reagent: Add an excess of aqueous ammonia (e.g., 10-20 eq) to the solution.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. The filtrate can be concentrated under reduced pressure to remove the solvent.

-

Extraction: The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood.

-

The use of a sealed reaction vessel requires appropriate safety measures to handle potential pressure build-up.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Potential Applications in Drug Discovery

The trifluoromethylpyridine motif is a key structural element in a number of active agrochemical and pharmaceutical ingredients.[5] The introduction of a trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[2]

While specific biological activity data for this compound is not yet publicly available, its structure suggests it is a valuable intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. The amino and ester functionalities provide versatile handles for further chemical modifications, such as amide bond formation, N-alkylation, and reduction of the ester to an alcohol.

Derivatives of trifluoromethylpyridines have been investigated for their potential as:

-

Anticancer Agents: By targeting specific signaling pathways involved in cancer cell proliferation.[3]

-

Antibacterial Agents: The lipophilicity imparted by the trifluoromethyl group can aid in penetrating bacterial cell membranes.[3]

Given its structural features, this compound is a promising starting material for the synthesis of compound libraries for screening against various biological targets.

Signaling Pathways and Logical Relationships

As there is no specific biological data available for this compound, a diagram of a known signaling pathway is not applicable. However, a logical relationship diagram can illustrate its potential role as a key building block in a drug discovery workflow.

Conclusion

This compound is a valuable fluorinated building block with significant potential for application in the fields of medicinal chemistry and drug development. While detailed biological studies on this specific compound are not yet prevalent in the public domain, its structural features and the known importance of the trifluoromethylpyridine scaffold suggest that it is a promising starting point for the synthesis of novel, biologically active molecules. This technical guide provides a foundation of the available chemical and physical data, along with a plausible synthetic strategy, to aid researchers in their exploration of this compound's potential.

References

Technical Guide: NMR Spectroscopic Analysis of Methyl 2-amino-5-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for Methyl 2-amino-5-(trifluoromethyl)nicotinate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on analogous structures and established spectroscopic principles, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data

The structure of this compound, with its distinct electron-donating amino group and electron-withdrawing trifluoromethyl and methyl ester groups on the pyridine ring, results in a characteristic NMR profile.

¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electronic environment of the pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.3 - 8.5 | d | ~2.0 | H-6 |

| ~7.8 - 8.0 | d | ~2.0 | H-4 |

| ~5.5 - 6.5 | br s | - | -NH₂ |

| ~3.9 | s | - | -OCH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broad singlet for the amino protons (-NH₂) can vary in chemical shift and may exchange with D₂O.

¹³C NMR Spectroscopic Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident through C-F coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~166 | s | - | C=O |

| ~158 | s | - | C-2 |

| ~148 | q | ~4 | C-5 |

| ~145 | s | - | C-6 |

| ~122 | q | ~270 | -CF₃ |

| ~115 | s | - | C-4 |

| ~110 | s | - | C-3 |

| ~52 | s | - | -OCH₃ |

Note: The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.

Experimental Protocols

The following provides a detailed methodology for the acquisition of NMR spectroscopic data for compounds such as this compound.

General Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.[1]

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Spectral Width: 0-200 ppm

-

Temperature: 298 K

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining NMR spectroscopic data.

References

An In-depth Technical Guide to the Infrared Spectroscopy and Mass Spectrometry of Methyl 2-amino-5-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-(trifluoromethyl)nicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its unique electronic and structural features. The presence of an amino group, a methyl ester, and a trifluoromethyl group on the pyridine ring imparts a specific reactivity and potential for biological activity. A thorough understanding of its analytical characteristics is paramount for its identification, quality control, and metabolism studies. This guide provides a comprehensive overview of the infrared (IR) spectroscopy and mass spectrometry (MS) of this compound, including detailed experimental protocols and predicted spectral data.

It is important to note that while comprehensive searches for experimental IR and mass spectra of this compound have been conducted, publicly available, experimentally-derived spectral data for this specific compound is limited. Therefore, the spectral data presented in this guide are predicted based on the known characteristic frequencies and fragmentation patterns of its constituent functional groups.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₇F₃N₂O₂[1] |

| Molecular Weight | 220.15 g/mol [1] |

| CAS Number | 1227048-89-6[1] |

| Appearance | Solid (predicted) |

| SMILES | COC(=O)C1=C(N)N=C(C=C1)C(F)(F)F |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption data for this compound is based on the characteristic vibrational frequencies of its primary amine, aromatic ester, and trifluoromethyl moieties.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| 3450 - 3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretching | Medium, two sharp bands[2][3] |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak |

| 2960 - 2850 | Methyl C-H | Stretching | Medium to Weak |

| 1730 - 1715 | Aromatic Ester (C=O) | Stretching | Strong[4][5] |

| 1620 - 1580 | Aromatic Ring (C=C) & N-H Bend | Stretching & Bending | Medium to Strong[2] |

| 1340 - 1250 | Aromatic Amine (C-N) | Stretching | Strong[2] |

| 1300 - 1100 | C-F (in CF₃) & Ester (C-O) | Stretching | Strong, multiple bands[5][6] |

| 900 - 690 | Aromatic C-H | Out-of-plane Bending | Medium to Strong |

Experimental Protocol for IR Spectroscopy

This protocol describes the acquisition of an IR spectrum for a solid sample using the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol).

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition :

-

Set the spectrometer to collect data in the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

-

Collect the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing :

-

Perform a baseline correction if necessary.

-

Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

-

Compare the obtained spectrum with the predicted absorption data for functional group assignment.

-

IR Spectroscopy Workflow Diagram

Caption: Experimental workflow for obtaining an IR spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The following sections detail the predicted mass spectrum and a suitable experimental protocol.

Predicted Mass Spectrometry Data

The fragmentation of this compound is expected to be influenced by the stable pyridine ring and the lability of the ester and trifluoromethyl groups.

| m/z (mass-to-charge) | Predicted Fragment Ion | Formula of Fragment | Notes |

| 220 | [M]⁺ | [C₈H₇F₃N₂O₂]⁺ | Molecular ion peak. |

| 201 | [M - F]⁺ | [C₈H₇F₂N₂O₂]⁺ | Loss of a fluorine atom. |

| 189 | [M - OCH₃]⁺ | [C₇H₄F₃N₂O]⁺ | Loss of the methoxy radical from the ester. |

| 161 | [M - COOCH₃]⁺ | [C₆H₄F₃N₂]⁺ | Loss of the carbomethoxy group. |

| 151 | [M - CF₃]⁺ | [C₇H₇N₂O₂]⁺ | Loss of the trifluoromethyl radical. |

| 144 | [C₆H₃F₃N]⁺ | [C₆H₃F₃N]⁺ | A fragment arising from cleavage of the pyridine ring. |

| 69 | [CF₃]⁺ | [CF₃]⁺ | Trifluoromethyl cation. |

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for analyzing a solid organic compound using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Sample Preparation :

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL.

-

If any particulate matter is visible, filter the solution through a syringe filter (e.g., 0.22 µm).

-

-

Instrumentation and Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable ion signal.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 220) as the precursor ion and applying collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

-

Data Analysis :

-

Identify the molecular ion peak in the full scan spectrum.

-

Analyze the fragmentation pattern from the MS/MS spectrum and compare it to the predicted fragmentation data.

-

Use the accurate mass measurement (if available from a high-resolution mass spectrometer) to confirm the elemental composition of the molecular ion and its fragments.

-

Mass Spectrometry Workflow Diagram

Caption: Experimental workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a foundational understanding of the expected IR and mass spectrometric properties of this compound. The provided protocols offer a starting point for the analytical characterization of this and structurally related compounds. While the spectral data presented is predictive, it is based on well-established principles of spectroscopy and will serve as a valuable reference for researchers in the field of drug discovery and development. Experimental verification of this data is encouraged to further solidify the analytical profile of this compound.

References

"Methyl 2-amino-5-(trifluoromethyl)nicotinate safety data sheet"

An In-depth Technical Guide to the Safety of Methyl 2-amino-5-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available safety information for this compound. It is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. For detailed and certified safety information, please refer to the SDS provided by a chemical supplier.

Introduction

This compound is a substituted pyridine derivative. Its structure, featuring a trifluoromethyl group, suggests potential applications in medicinal chemistry and materials science. As with any chemical compound, a thorough understanding of its safety profile is paramount for handling and research purposes. This guide synthesizes available data on the safety of this compound.

Chemical and Physical Properties

A summary of the key identification and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1227048-89-6 | [1][2] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [1][2] |

| Molecular Weight | 220.15 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Storage | Store at 4°C, protect from light | [1][2] |

Hazard Identification and Classification

Based on available information from chemical suppliers, this compound is classified as hazardous.[3] The GHS classification and associated hazard statements are summarized in Table 2.

Table 2: GHS Hazard Classification

| Classification | Code | Description | Pictogram | Signal Word | Reference |

| Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [3] |

| Skin Sensitization, Category 1 | H317 | May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning | [3] |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

Toxicological Information

Detailed toxicological studies for this compound are not publicly available. The hazard classifications are based on data held by suppliers or derived from computational models.

Acute Oral Toxicity

The classification of "Acute Toxicity (Oral), Category 4" (H302) indicates that the substance is harmful if swallowed.[3] This classification is typically based on an LD50 (lethal dose, 50%) value in a specific range, as defined by GHS criteria. However, the specific LD50 value for this compound is not publicly available.

Skin Sensitization

The classification as a "Skin Sensitizer, Category 1" (H317) suggests that this compound can cause an allergic skin reaction upon contact.[3] This is a significant hazard for laboratory personnel, and appropriate personal protective equipment is crucial.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not available in the public domain. However, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically used for the classification of chemicals.

General Protocol for Acute Oral Toxicity (OECD Test Guideline 423)

This method involves a stepwise procedure with the use of a small number of animals per step. The substance is administered orally to a group of animals at a defined dose. The presence or absence of compound-related mortality determines the next step, which may involve testing at a higher or lower dose. This approach allows for classification while minimizing animal use.[4]

Experimental Workflow: Acute Oral Toxicity (OECD 423)

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

General Protocol for In Vitro Skin Sensitization (OECD Test Guideline 442D)

This guideline describes the ARE-Nrf2 luciferase test method, which is an in vitro assay. It is based on the second key event in the adverse outcome pathway for skin sensitization, which involves the activation of keratinocytes. The assay uses a human cell line to measure the activation of the Keap1-Nrf2-ARE signaling pathway, which is a key response to electrophilic substances that can act as skin sensitizers.[5][6]

Experimental Workflow: In Vitro Skin Sensitization (OECD 442D)

References

- 1. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

An In-depth Technical Guide to the Solubility of Methyl 2-amino-5-(trifluoromethyl)nicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-(trifluoromethyl)nicotinate is a solid compound with a molecular weight of 220.15 g/mol . Its solubility in various organic solvents is a crucial parameter in drug development, influencing formulation, bioavailability, and efficacy.

Data Presentation: A Framework for Your Findings

A systematic approach to recording solubility data is essential for comparison and analysis. The following table provides a structured format for documenting experimental solubility results for this compound.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Observations |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Methanol | e.g., 25 | e.g., HPLC | ||

| e.g., Acetone | e.g., 25 | e.g., UV-Vis | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask |

Experimental Protocols: Determining Solubility

The determination of solubility is a fundamental step in pre-formulation studies. The "shake-flask" method is a widely recognized and recommended technique for determining equilibrium solubility[1][2].

Principle of the Shake-Flask Method

This method relies on achieving a state of equilibrium between the undissolved solid and a saturated solution of the compound in a specific solvent at a controlled temperature. By measuring the concentration of the solute in the saturated solution, the equilibrium solubility can be determined.

Detailed Experimental Protocol

-

Preparation:

-

Ensure the this compound sample and the selected organic solvents are pure.

-

Prepare a series of vials or flasks for each solvent to be tested.

-

-

Addition of Compound and Solvent:

-

Add an excess amount of this compound to each vial. This is to ensure that a saturated solution is formed and that undissolved solid remains.

-

Add a known volume of the specific organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance)[2].

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached[1][2]. The time to reach equilibrium should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant[2].

-

-

Sample Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Separate the saturated solution (supernatant) from the solid residue. This can be achieved through centrifugation or filtration[3]. Care must be taken to avoid temperature changes during this step. Adsorption of the compound to the filter material should be considered and evaluated[3].

-

-

Analysis of Solute Concentration:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method. Suitable methods include:

-

High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity.

-

UV-Vis Spectrophotometry: A simpler method if the compound has a chromophore and there are no interfering substances. A calibration curve should be prepared.

-

Nuclear Magnetic Resonance (NMR) [4].

-

Nephelometry: Measures light scattering from suspended particles to determine solubility[5].

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical compound using the shake-flask method.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 2-amino-5-(trifluoromethyl)nicotinate, a crucial building block in the development of novel pharmaceuticals. This document outlines two core synthetic strategies, starting from commercially available materials. Detailed experimental protocols, based on established chemical principles, are provided, along with quantitative data tables and workflow diagrams to facilitate understanding and laboratory application.

Introduction

This compound (CAS No. 1227048-89-6) is a substituted pyridine derivative featuring amino, methyl ester, and trifluoromethyl functional groups. This unique combination makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of complex heterocyclic compounds with potential therapeutic activities. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity. This guide explores two viable synthetic pathways for the preparation of this important molecule.

Route 1: Amination of a Chlorinated Precursor

This is the most direct approach, involving the conversion of a chloro-substituted nicotinate into the desired amino-nicotinate. The key starting material for this route is Methyl 2-chloro-5-(trifluoromethyl)nicotinate. The transformation is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Experimental Workflow: Route 1

Caption: Synthetic workflow for Route 1, illustrating the amination of the chloro-nicotinate precursor.

Experimental Protocol

This protocol is a representative example of a Buchwald-Hartwig amination for this type of transformation. Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve the best results.

-

Reaction Setup: To a dry Schlenk flask, add Methyl 2-chloro-5-(trifluoromethyl)nicotinate (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

-

Reagent Addition: Add a strong base, for instance, sodium tert-butoxide (NaOtBu, 1.4 eq). The flask is then evacuated and backfilled with an inert gas (e.g., Argon) three times.

-

Solvent and Nucleophile: Add an anhydrous, deoxygenated solvent such as toluene. Then, add the ammonia source. As ammonia gas can be difficult to handle, an ammonia surrogate like benzophenone imine (1.2 eq) can be used, followed by hydrolysis.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. If using an imine, an acidic workup (e.g., with aqueous HCl) is required to hydrolyze the imine to the primary amine. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data for Route 1

| Parameter | Value/Description |

| Starting Material | Methyl 2-chloro-5-(trifluoromethyl)nicotinate |

| Key Reagents | Pd₂(dba)₃, Xantphos, NaOtBu, Benzophenone Imine |

| Solvent | Toluene |

| Reaction Temperature | 80 - 110 °C |

| Reaction Time | 12 - 24 hours (typical, requires monitoring) |

| Typical Yield | 60 - 85% (expected, subject to optimization) |

Route 2: Esterification of 2-amino-5-(trifluoromethyl)nicotinic acid

An alternative pathway involves the synthesis of the corresponding carboxylic acid, 2-amino-5-(trifluoromethyl)nicotinic acid, which is then esterified to yield the final methyl ester product. This route may be advantageous if the nicotinic acid is more readily available or simpler to synthesize than the chloro-nicotinate precursor.

Experimental Workflow: Route 2

Caption: Synthetic workflow for Route 2, showing the esterification of the corresponding nicotinic acid.

Experimental Protocol

This protocol describes a standard Fischer esterification. Other methods, such as using diazomethane or trimethylsilyldiazomethane, can also be employed but may require specific safety precautions.

-

Reaction Setup: Suspend 2-amino-5-(trifluoromethyl)nicotinic acid (1.0 eq) in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), or a stoichiometric amount of thionyl chloride (SOCl₂). If using thionyl chloride, the reaction should be performed in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for several hours (4-16 hours). Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid catalyst by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral or slightly basic.

-

Extraction and Isolation: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purification: The crude ester can be purified by recrystallization or flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data for Route 2

| Parameter | Value/Description |

| Starting Material | 2-amino-5-(trifluoromethyl)nicotinic acid |

| Key Reagents | Methanol, Sulfuric Acid or Thionyl Chloride |

| Solvent | Methanol |

| Reaction Temperature | Reflux (~65 °C) |

| Reaction Time | 4 - 16 hours (requires monitoring) |

| Typical Yield | 70 - 95% (expected) |

This guide provides a foundational understanding of the synthetic strategies for preparing this compound. Researchers should consider the availability of starting materials, scalability, and safety precautions when selecting a synthetic route. The provided protocols serve as a starting point, and optimization of reaction conditions is recommended to achieve desired yields and purity.

Structural Elucidation of Methyl 2-amino-5-(trifluoromethyl)nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Methyl 2-amino-5-(trifluoromethyl)nicotinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The document outlines a systematic approach employing a suite of modern analytical techniques, including high-resolution mass spectrometry (HRMS), Fourier-transform infrared (FTIR) spectroscopy, and multinuclear nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F). Detailed experimental protocols are provided for each technique, and expected quantitative data are summarized in clear, comparative tables. The logical workflow of the elucidation process and the correlation of spectral data to the molecular structure are illustrated using Graphviz diagrams, adhering to specified formatting and color-coding standards. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and quality control of this and structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring a pyridine core substituted with an amino group, a methyl ester, and a trifluoromethyl group. The precise arrangement of these functional groups is critical to its chemical reactivity, biological activity, and physical properties. Accurate structural confirmation is therefore a fundamental requirement for its application in drug discovery, agrochemical development, and materials science. This guide details the integrated spectroscopic approach required for the unambiguous determination of its molecular structure.

Molecular and Chemical Properties

Prior to detailed spectroscopic analysis, fundamental properties of the target compound are established.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃N₂O₂ | [1][2][3] |

| Molecular Weight | 220.15 g/mol | [1][2][3] |

| CAS Number | 1227048-89-6 | [1][2] |

| Synonym | Methyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate | [1] |

| SMILES | COC(=O)C1=C(N)N=CC(=C1)C(F)(F)F | [1][3] |

Analytical Workflow for Structural Elucidation

The structural elucidation of an organic molecule is a systematic process that integrates data from multiple analytical techniques. The logical flow for confirming the structure of this compound is outlined below. This process begins with the determination of the molecular formula, followed by the identification of functional groups, and culminates in the detailed mapping of the atomic connectivity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Expected HRMS Data

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

| Calculated m/z | 221.0587 |

| Observed m/z | 221.0585 (Hypothetical) |

| Mass Error | < 5 ppm |

Experimental Protocol: HRMS

-

Sample Preparation: A dilute solution of the compound (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source is used.

-

Infusion: The sample solution is infused directly into the ion source at a flow rate of 5-10 µL/min.

-

Source Parameters: The ESI source parameters are optimized for maximum signal intensity. Typical settings include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

Data Acquisition: Data is acquired in positive ion mode over a mass range of m/z 50-500. An internal or external calibrant is used to ensure high mass accuracy.

-

Data Analysis: The exact mass of the protonated molecular ion [M+H]⁺ is determined and compared to the calculated mass for the molecular formula C₈H₇F₃N₂O₂.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch | Primary Amine (-NH₂) |

| 3050-3000 | Weak | Aromatic C-H stretch | Pyridine Ring |

| 2960-2850 | Weak | Aliphatic C-H stretch | Methyl Ester (-OCH₃) |

| 1725-1710 | Strong, Sharp | C=O stretch | Ester (-COOCH₃) |

| 1620-1580 | Medium | N-H bend | Primary Amine (-NH₂) |

| 1590-1450 | Medium-Strong (multiple bands) | C=C and C=N stretches | Aromatic Ring |

| 1300-1100 | Strong (multiple bands) | C-O stretch, C-N stretch, C-F stretches | Ester, Amine, Trifluoromethyl |

Experimental Protocol: FTIR

-

Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Background Scan: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: The sample is placed in the beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are essential.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.3 | Singlet (or narrow doublet) | 1H | H-6 (Aromatic) |

| ~ 7.9 | Singlet (or narrow doublet) | 1H | H-4 (Aromatic) |

| ~ 5.5 | Broad Singlet | 2H | -NH₂ |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupled) | Assignment |

| ~ 168 | Singlet | C=O (Ester) |

| ~ 158 | Singlet | C-2 (C-NH₂) |

| ~ 145 | Quartet (small J) | C-5 (C-CF₃) |

| ~ 140 | Singlet | C-6 |

| ~ 123 | Quartet (¹JCF ≈ 272 Hz) | -CF₃ |

| ~ 118 | Singlet | C-4 |

| ~ 110 | Singlet | C-3 |

| ~ 52 | Singlet | -OCH₃ |

Note: The carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms.[7]

Expected ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 | Singlet | -CF₃ |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.[8][9]

Experimental Protocols: NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) is used. The spectrometer should be equipped with probes capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

The magnetic field is shimmed for homogeneity.

-

A standard single-pulse experiment is performed.

-

Key parameters: pulse angle (30-90°), acquisition time (~2-4 s), relaxation delay (1-5 s).

-

Typically 8-16 scans are acquired.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all protonated carbons and improve sensitivity via the Nuclear Overhauser Effect (NOE).

-

Key parameters: wider spectral width, longer acquisition time, and a relaxation delay of 2 s.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

The spectrometer is tuned to the ¹⁹F frequency.

-

A simple pulse-acquire sequence is used. Proton decoupling is generally not necessary unless H-F couplings need to be removed.

-

Key parameters: wide spectral width due to the large chemical shift range of fluorine.[8]

-

-

Data Processing: All spectra are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced (¹H and ¹³C to TMS at 0 ppm; ¹⁹F to external CFCl₃ at 0 ppm). The spectra are integrated (for ¹H NMR) and peak-picked.

Data Integration and Structure Confirmation

The final step in the elucidation process is to integrate all the spectroscopic data to build a coherent and unambiguous structural assignment. The relationship between the key spectroscopic data and the assigned molecular fragments is visualized below.

-

HRMS confirms the elemental formula C₈H₇F₃N₂O₂.

-

FTIR confirms the presence of a primary amine (-NH₂), an ester (C=O), and aromatic C-H and C-F bonds.

-

¹H NMR shows two distinct aromatic protons, a broad amine signal, and a methyl singlet, accounting for all 7 protons in unique chemical environments.

-

¹³C NMR identifies all 8 carbon atoms, including the ester carbonyl, the carbons of the pyridine ring, the methyl carbon, and, crucially, the quartet signal characteristic of the trifluoromethyl carbon.[7]

-

¹⁹F NMR shows a single signal, confirming the presence of one type of trifluoromethyl group.[1][10]

The collective data from these techniques are mutually consistent and unequivocally support the assigned structure of this compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a coordinated application of mass spectrometry, infrared spectroscopy, and multinuclear NMR. The combination of HRMS for molecular formula determination, FTIR for functional group identification, and detailed ¹H, ¹³C, and ¹⁹F NMR for mapping the atomic framework provides a robust and definitive characterization. The protocols and expected data presented in this guide offer a standardized methodology for the verification and quality control of this compound, ensuring its integrity for research and development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

Unlocking New Frontiers in Drug Discovery and Agrochemicals: A Technical Guide to the Research Applications of Methyl 2-amino-5-(trifluoromethyl)nicotinate

For Immediate Release

Shanghai, China – December 26, 2025 – As the quest for novel therapeutic agents and advanced agricultural solutions intensifies, the versatile chemical intermediate, Methyl 2-amino-5-(trifluoromethyl)nicotinate, has emerged as a compound of significant interest. This technical guide provides an in-depth overview of its potential research applications, offering valuable insights for researchers, scientists, and drug development professionals. The unique structural features of this molecule, namely the trifluoromethyl group, the aminopyridine core, and the reactive methyl ester, position it as a valuable building block for the synthesis of a diverse range of biologically active compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in research and development. The following table summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 1227048-89-6 | [1][2] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [2] |

| Molecular Weight | 220.15 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [1] |

| Storage Conditions | 4°C, protect from light | [1] |

Synthetic Accessibility and Core Reactivity

This compound is a readily accessible synthetic intermediate. The trifluoromethylpyridine (TFMP) scaffold is a key structural motif in numerous active agrochemical and pharmaceutical ingredients.[4] General methods for the preparation of TFMP derivatives include chlorine/fluorine exchange from trichloromethylpyridine precursors and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[4]

The reactivity of this compound is primarily centered around its two functional groups: the 2-amino group and the 3-methyl ester. These sites offer opportunities for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 1227048-89-6 [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 2-amino-5-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Methyl 2-amino-5-(trifluoromethyl)nicotinate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of an amino group, a trifluoromethyl group, and a methyl ester on the pyridine ring influences its reactivity and necessitates careful optimization of reaction conditions to achieve high yields and selectivity.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[1] This reaction is widely favored in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of starting materials.[2]

This compound is a valuable substrate in drug discovery due to the prevalence of the 2-aminopyridine scaffold in biologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document outlines protocols for the effective coupling of this substrate with various aryl and heteroaryl boronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond of the electrophile (in this context, a derivative of this compound would first need to be halogenated, typically at the 6-position, to serve as the electrophile).

-

Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent is transferred to the palladium(II) center.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]

Data Presentation: Representative Reaction Conditions and Yields

While specific Suzuki coupling data for a halogenated derivative of this compound is not extensively published, the following table summarizes typical conditions and yields for the coupling of analogous 2-amino-5-halopyridines and other challenging substrates. This data provides a strong basis for reaction optimization.

| Entry | Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 | [3] |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 | [3] |

| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 92 | [4] |

| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | 75 | [4] |

| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 | [5] |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of a hypothetical substrate, Methyl 2-amino-6-chloro-5-(trifluoromethyl)nicotinate , with an arylboronic acid. These protocols are based on established procedures for structurally similar compounds.[3][5]

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

-

Methyl 2-amino-6-chloro-5-(trifluoromethyl)nicotinate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 eq)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add Methyl 2-amino-6-chloro-5-(trifluoromethyl)nicotinate, the arylboronic acid, and potassium phosphate.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add the Tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Stir the reaction mixture at 90-95 °C.

-

Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Conditions for More Challenging Couplings using a Buchwald Ligand

This protocol is recommended for less reactive arylboronic acids or when higher yields are desired.

Materials:

-

Methyl 2-amino-6-chloro-5-(trifluoromethyl)nicotinate (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 eq)

-

Anhydrous toluene

-

Degassed water

-

Schlenk flask

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon)

Procedure:

-

To a dry Schlenk flask, add Methyl 2-amino-6-chloro-5-(trifluoromethyl)nicotinate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene and water (typically in a 5:1 to 10:1 ratio).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of Methyl 2-amino-5-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool in drug discovery and development.[3]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of Methyl 2-amino-5-(trifluoromethyl)nicotinate. This substrate, featuring an electron-deficient pyridine ring substituted with a trifluoromethyl group, presents unique challenges and opportunities in C-N bond formation. The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, impacting its reactivity in cross-coupling reactions. Understanding and optimizing the reaction conditions for this specific substrate is crucial for its effective utilization in the synthesis of novel drug candidates and other high-value molecules.

Reaction Principle

The Buchwald-Hartwig amination of this compound with an aryl halide (or pseudohalide) proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The this compound coordinates to the palladium center. A base then deprotonates the amino group to form a palladium-amido complex.

-

Reductive Elimination: The desired N-arylated product is formed through the reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[1]

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, especially with an electron-deficient and potentially coordinating substrate like this compound.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of a substrate analogous to this compound, namely 2,5-Dibromo-3-(trifluoromethyl)pyridine, with various amines.[4] This data serves as a valuable starting point for optimizing the reaction with the target substrate.

| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 78 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 92 |

| 4 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Dioxane | 100 | 14 | 88 |

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with an aryl bromide. Note: These protocols are based on general procedures for similar substrates and should be optimized for specific coupling partners.

Protocol 1: General Procedure using Pd₂(dba)₃/XPhos

Reagents and Materials:

-

This compound

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

-

Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times.

-

Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Microwave-Assisted Synthesis

Reagents and Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

X-Phos

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous Dioxane

-

Microwave reactor vials

Procedure:

-

To a microwave reactor vial, add this compound (1.0 equiv), aryl bromide (1.1 equiv), Pd(OAc)₂ (0.05 equiv), X-Phos (0.10 equiv), and potassium tert-butoxide (2.0 equiv).

-

Add anhydrous dioxane (to achieve a concentration of ~0.2 M).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at 120 °C for 30-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the workup and purification procedure described in Protocol 1.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Methyl 2-amino-5-(trifluoromethyl)nicotinate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-5-(trifluoromethyl)nicotinate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1227048-89-6 | [3] |

| Molecular Formula | C₈H₇F₃N₂O₂ | [3] |

| Molecular Weight | 220.15 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | ≥95% (commercially available) | [3] |

| SMILES | COC(=O)c1cc(cnc1N)C(F)(F)F | [4] |

| InChI Key | OJQOTGQGUUMFLP-UHFFFAOYSA-N | [4] |

Application in the Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold

The 2-aminopyridine moiety of this compound is a key precursor for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. This scaffold is a common core in a variety of kinase inhibitors due to its ability to mimic the purine structure of ATP and form key hydrogen bond interactions within the kinase hinge region.

The following section details a representative, two-step protocol for the synthesis of a hypothetical pyrazolo[1,5-a]pyrimidine derivative, a potential kinase inhibitor, starting from this compound. This protocol is based on established synthetic methodologies for this class of compounds.

Synthetic Workflow

Caption: Synthetic workflow for a representative pyrazolo[1,5-a]pyrimidine.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(((dimethylamino)methylene)amino)-5-(trifluoromethyl)nicotinate

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the desired product as a solid.

Step 2: Synthesis of Methyl 3-amino-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

-

Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid (15 mL/mmol).

-

Reaction Conditions: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. After the addition is complete, heat the reaction mixture to reflux (approximately 120 °C) and stir for 8-12 hours. Monitor the reaction by TLC (eluent: 70% ethyl acetate in hexanes).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid can be collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield the final pyrazolo[1,5-a]pyrimidine derivative.

Quantitative Data

The following table summarizes the expected quantitative data for the representative synthesis.

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| 1 | Methyl 2-(((dimethylamino)methylene)amino)-5-(trifluoromethyl)nicotinate | This compound | 275.23 | 1.25 | 1.10 | 88 | >95% |

| 2 | Methyl 3-amino-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate | Methyl 2-(((dimethylamino)methylene)amino)-5-(trifluoromethyl)nicotinate | 260.18 | 0.95 | 0.78 | 82 | >98% |

Relevance to a Hypothetical Signaling Pathway

The synthesized pyrazolo[1,5-a]pyrimidine core is a privileged scaffold for targeting the ATP-binding site of protein kinases. Dysregulation of protein kinase signaling is a hallmark of many diseases, including cancer. The hypothetical signaling pathway below illustrates how a kinase inhibitor derived from this scaffold could function.

Caption: Inhibition of a hypothetical signaling pathway by a pyrazolopyrimidine.

In this hypothetical pathway, the binding of a growth factor to its receptor tyrosine kinase (RTK) initiates a phosphorylation cascade involving Kinase A and Kinase B. This ultimately leads to the activation of a transcription factor that promotes cell proliferation. The synthesized pyrazolo[1,5-a]pyrimidine inhibitor is designed to bind to the ATP pocket of Kinase A, thereby blocking its activity and halting the downstream signaling cascade. This mode of action is characteristic of many targeted cancer therapies.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its utility in constructing the pyrazolo[1,5-a]pyrimidine scaffold, a core component of many kinase inhibitors, highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers and scientists to explore the potential of this intermediate in the development of novel pharmaceutical agents.

References

- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for N-arylation of Methyl 2-amino-5-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction